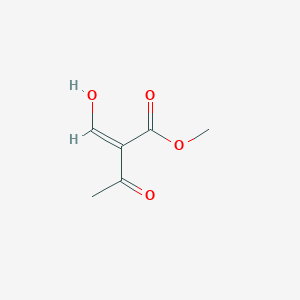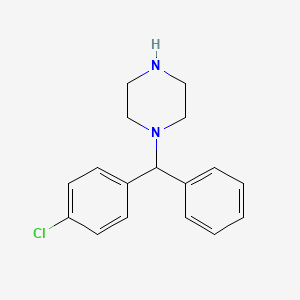
methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is an organic compound with a unique structure that includes a hydroxymethylidene group and a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism by which methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate exerts its effects involves its reactive functional groups. The hydroxymethylidene group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations such as reduction or oxidation. These reactions are facilitated by the presence of specific enzymes or catalysts that target these functional groups.
相似化合物的比较
Similar Compounds
Methyl acetoacetate: Similar structure but lacks the hydroxymethylidene group.
Ethyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-oxobutanoate: Similar structure but lacks the hydroxymethylidene group.
Uniqueness
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is unique due to the presence of both a hydroxymethylidene group and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
131607-55-1 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12532 |
同义词 |
Butanoic acid, 2-(hydroxymethylene)-3-oxo-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




